

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dinitrobenzaldehyde

Cat. No.: B1206409

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the key spectroscopic data for **2,6-Dinitrobenzaldehyde** ($C_7H_4N_2O_5$), a significant intermediate in various chemical syntheses.^[1] The information is presented to facilitate research and development applications.

Chemical Structure and Properties

- IUPAC Name: **2,6-dinitrobenzaldehyde**^[2]
- Molecular Formula: $C_7H_4N_2O_5$ ^[2]
- Molecular Weight: 196.12 g/mol ^[2]
- CAS Number: 606-31-5^[2]
- Appearance: Fine deep yellow crystals.^[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for **2,6-Dinitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
<p>Data not explicitly found in search results for 2,6-Dinitrobenzaldehyde. A representative spectrum would typically show signals for the aldehydic proton and the aromatic protons.</p>				

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Specific peak assignments for 2,6-Dinitrobenzaldehyde were not available in the provided search results. A typical spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, and the other aromatic carbons.	

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Peak Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak data was not detailed in the search results. A typical IR spectrum would exhibit characteristic peaks for C=O (aldehyde), C-H (aromatic and aldehyde), and N-O (nitro group) stretching.	

Mass Spectrometry (MS)

Table 4: GC-MS Data

Property	Value
Top Peak (m/z)	75[2]
2nd Highest Peak (m/z)	92[2]
3rd Highest Peak (m/z)	30[2]

Experimental Protocols

The methodologies described below are based on standard practices for the acquisition of spectroscopic data for organic compounds like **2,6-Dinitrobenzaldehyde**.

NMR Spectroscopy Protocol

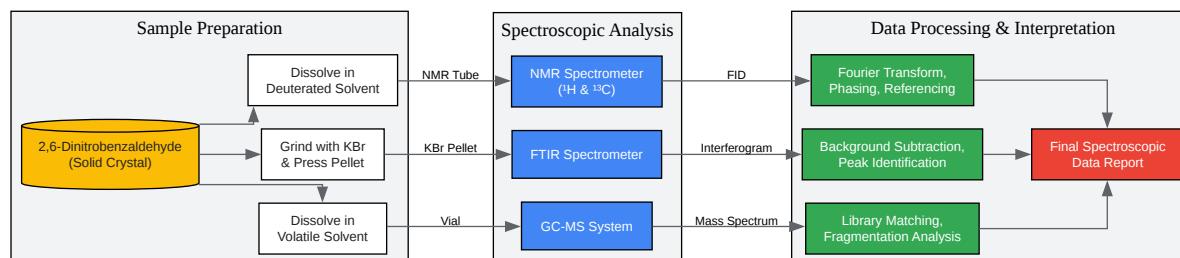
- Sample Preparation: A sample of **2,6-Dinitrobenzaldehyde** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or a Varian A-60D, is used for analysis.[2][3]
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of ^{13}C .[\[3\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[3\]](#)

IR Spectroscopy Protocol

- Sample Preparation (KBr Wafer Technique):
 - A small amount of **2,6-Dinitrobenzaldehyde** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[2\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of the empty sample chamber is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.


Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: A dilute solution of **2,6-Dinitrobenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
- Data Acquisition:
 - The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

- As the compound elutes from the GC column, it enters the MS ion source (e.g., Electron Ionization - EI).
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- Data Processing: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed. The fragmentation pattern provides structural information and a "fingerprint" for the compound. The NIST library can be used for spectral matching.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,6-Dinitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **2,6-Dinitrobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dinitrobenzaldehyde 98 606-31-5 [sigmaaldrich.com]
- 2. 2,6-Dinitrobenzaldehyde | C7H4N2O5 | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dinitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206409#spectroscopic-data-of-2-6-dinitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com